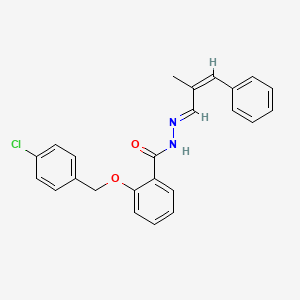![molecular formula C22H24ClN3O2S2 B12019029 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12019029.png)
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with the following chemical formula:
C31H24ClN3O4S2
. It belongs to the class of benzothieno[2,3-d]pyrimidines and features a chlorophenyl group, a sulfanyl (thiol) group, and an acetamide moiety. The compound’s systematic name is quite a mouthful, but its structure is intriguing due to the fused benzothiophene and pyrimidine rings.Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate precursors. For instance, the reaction between a chlorophenyl ketone and a thiol compound can yield the core benzothieno[2,3-d]pyrimidine scaffold. Subsequent acetylation of the amino group provides the final product.
Reaction Conditions::- Condensation Reaction : The reaction typically occurs under mild conditions, using a base as a catalyst.
- Acetylation : Acetylation of the amino group can be achieved using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production:: While industrial-scale production details are proprietary, research laboratories often synthesize this compound for further investigation.
Analyse Des Réactions Chimiques
Reactivity::
- Oxidation : The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction of the carbonyl group could yield the corresponding alcohol.
- Substitution : The chlorophenyl group is susceptible to substitution reactions.
- Oxidation : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄).
- Substitution : Various nucleophiles (e.g., amines, thiols) can replace the chlorophenyl group.
Major Products:: The major products depend on the specific reaction conditions and the substituents present. For example, reduction could yield the corresponding alcohol, while substitution might lead to various derivatives.
Applications De Recherche Scientifique
This compound finds applications in various fields:
- Medicine : It could serve as a potential drug candidate due to its unique structure and potential biological activity.
- Chemistry : Researchers study its reactivity and use it as a building block for more complex molecules.
- Industry : Its properties may be exploited in materials science or catalysis.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparaison Avec Des Composés Similaires
While there are no direct analogs with the same exact structure, related benzothieno[2,3-d]pyrimidines exist. For instance:
- 2-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-(4-Chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
These compounds share structural similarities and may exhibit comparable reactivity or biological effects.
Propriétés
Formule moléculaire |
C22H24ClN3O2S2 |
|---|---|
Poids moléculaire |
462.0 g/mol |
Nom IUPAC |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N,N-diethylacetamide |
InChI |
InChI=1S/C22H24ClN3O2S2/c1-3-25(4-2)18(27)13-29-22-24-20-19(16-7-5-6-8-17(16)30-20)21(28)26(22)15-11-9-14(23)10-12-15/h9-12H,3-8,13H2,1-2H3 |
Clé InChI |
SRQCAOMSHUMOAK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12018954.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12018958.png)
![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018965.png)
![N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12018970.png)
![N-(1,3-benzodioxol-5-yl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12018986.png)

![5-(4-Tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018999.png)
![((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12019004.png)



![3-Ethyl-2-[(1-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12019024.png)
![N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12019028.png)
